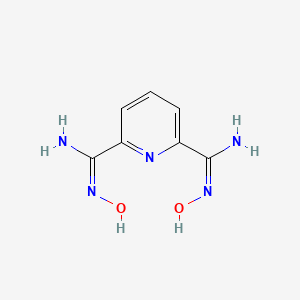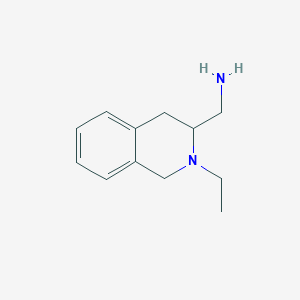
3,6-Dimethyl-1-butylsulfinylethyl-5-butylsulfinylethoxyuracil
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-(Butylsulfinyl)ethoxy)-1-(2-(butylsulfinyl)ethyl)-3,6-dimethylpyrimidine-2,4(1H,3H)-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine core substituted with butylsulfinyl and ethoxy groups, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Butylsulfinyl)ethoxy)-1-(2-(butylsulfinyl)ethyl)-3,6-dimethylpyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.
Introduction of Butylsulfinyl Groups: The butylsulfinyl groups can be introduced via sulfoxidation reactions using butyl sulfide and an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Ethoxy Substitution: The ethoxy groups can be introduced through nucleophilic substitution reactions using ethyl halides in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
化学反应分析
Types of Reactions
5-(2-(Butylsulfinyl)ethoxy)-1-(2-(butylsulfinyl)ethyl)-3,6-dimethylpyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:
Oxidation: The butylsulfinyl groups can be further oxidized to sulfone groups using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the sulfinyl groups, converting them to butyl groups using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ethyl halides, sodium hydride, potassium carbonate.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of butyl-substituted pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 5-(2-(Butylsulfinyl)ethoxy)-1-(2-(butylsulfinyl)ethyl)-3,6-dimethylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The butylsulfinyl groups may interact with enzymes or receptors, modulating their activity. The pyrimidine core can also participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
5-(2-(Methylsulfinyl)ethoxy)-1-(2-(methylsulfinyl)ethyl)-3,6-dimethylpyrimidine-2,4(1H,3H)-dione: Similar structure but with methylsulfinyl groups instead of butylsulfinyl groups.
5-(2-(Butylthio)ethoxy)-1-(2-(butylthio)ethyl)-3,6-dimethylpyrimidine-2,4(1H,3H)-dione: Similar structure but with butylthio groups instead of butylsulfinyl groups.
Uniqueness
The presence of butylsulfinyl groups in 5-(2-(Butylsulfinyl)ethoxy)-1-(2-(butylsulfinyl)ethyl)-3,6-dimethylpyrimidine-2,4(1H,3H)-dione imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets, distinguishing it from similar compounds.
属性
CAS 编号 |
180274-09-3 |
|---|---|
分子式 |
C18H32N2O5S2 |
分子量 |
420.6 g/mol |
IUPAC 名称 |
5-(2-butylsulfinylethoxy)-1-(2-butylsulfinylethyl)-3,6-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C18H32N2O5S2/c1-5-7-11-26(23)13-9-20-15(3)16(17(21)19(4)18(20)22)25-10-14-27(24)12-8-6-2/h5-14H2,1-4H3 |
InChI 键 |
JKWYQZPVCKLXSW-UHFFFAOYSA-N |
规范 SMILES |
CCCCS(=O)CCN1C(=C(C(=O)N(C1=O)C)OCCS(=O)CCCC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


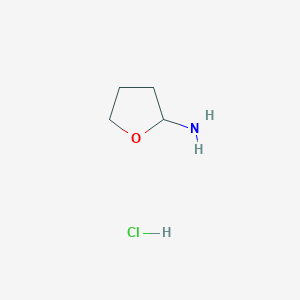
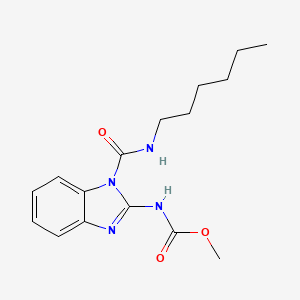
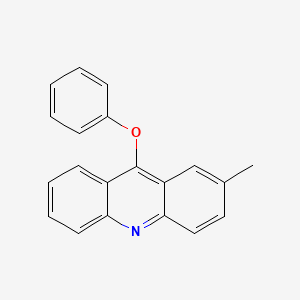


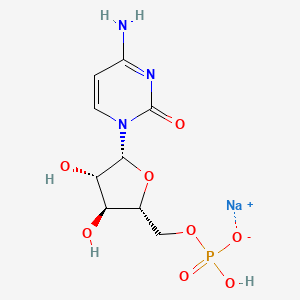


![7-Bromo-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12928052.png)
![N-[(Benzyloxy)carbonyl]-1-[(2-methylpropoxy)carbonyl]-L-histidine](/img/structure/B12928058.png)
